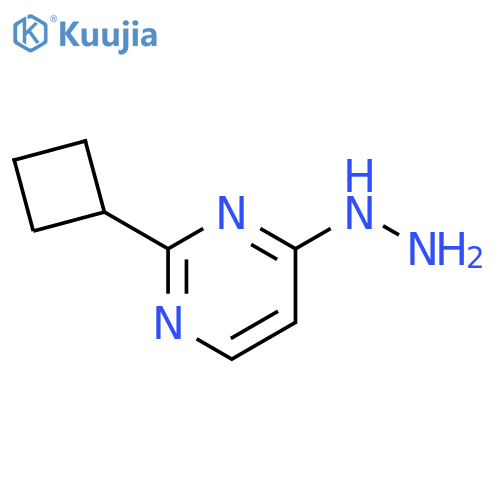Cas no 1483952-83-5 (2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE)

1483952-83-5 structure
商品名:2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
CAS番号:1483952-83-5
MF:C8H12N4
メガワット:164.207680702209
MDL:MFCD21117904
CID:5243714
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 2-cyclobutyl-4-hydrazinyl-
- 2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
-
- MDL: MFCD21117904
- インチ: 1S/C8H12N4/c9-12-7-4-5-10-8(11-7)6-2-1-3-6/h4-6H,1-3,9H2,(H,10,11,12)
- InChIKey: RRCWVAZMJOWSJO-UHFFFAOYSA-N
- ほほえんだ: C1(C2CCC2)=NC=CC(NN)=N1
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-277248-2.5g |
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |
1483952-83-5 | 2.5g |
$1531.0 | 2023-09-10 | ||
| Enamine | EN300-277248-10.0g |
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |
1483952-83-5 | 10.0g |
$2438.0 | 2023-03-01 | ||
| Enamine | EN300-277248-5g |
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |
1483952-83-5 | 5g |
$1939.0 | 2023-09-10 | ||
| Enamine | EN300-277248-10g |
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |
1483952-83-5 | 10g |
$2438.0 | 2023-09-10 | ||
| Enamine | EN300-277248-1.0g |
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |
1483952-83-5 | 1.0g |
$739.0 | 2023-03-01 | ||
| Enamine | EN300-277248-5.0g |
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |
1483952-83-5 | 5.0g |
$1939.0 | 2023-03-01 | ||
| Enamine | EN300-277248-1g |
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE |
1483952-83-5 | 1g |
$739.0 | 2023-09-10 |
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
1483952-83-5 (2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE) 関連製品
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量